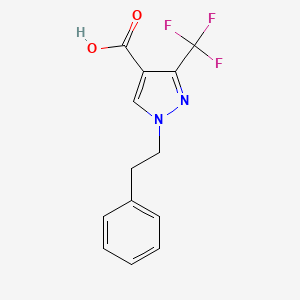
1H-Pyrazole-4-carboxylic acid, 1-(2-phenylethyl)-3-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazole-4-carboxylic acid, 1-(2-phenylethyl)-3-(trifluoromethyl)- is a compound that features a pyrazole ring substituted with a carboxylic acid group, a phenylethyl group, and a trifluoromethyl group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
准备方法
The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-(2-phenylethyl)-3-(trifluoromethyl)- typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Trifluoromethyl Group: This can be achieved through radical trifluoromethylation, which involves the use of trifluoromethylating agents such as CF3I or CF3SO2Cl under specific conditions.
Attachment of the Phenylethyl Group: This step can be carried out through a nucleophilic substitution reaction where the phenylethyl group is introduced to the pyrazole ring.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
化学反应分析
1H-Pyrazole-4-carboxylic acid, 1-(2-phenylethyl)-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the carboxylic acid group, to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1H-Pyrazole-4-carboxylic acid, 1-(2-phenylethyl)-3-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Its potential pharmacological properties are explored for developing new drugs, especially those targeting specific enzymes or receptors.
作用机制
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 1-(2-phenylethyl)-3-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar compounds to 1H-Pyrazole-4-carboxylic acid, 1-(2-phenylethyl)-3-(trifluoromethyl)- include:
1H-Pyrazole-4-carboxylic acid derivatives: These compounds share the pyrazole ring and carboxylic acid group but differ in other substituents.
Trifluoromethyl-substituted pyrazoles: These compounds have the trifluoromethyl group but may lack the phenylethyl group or have different substituents on the pyrazole ring.
The uniqueness of 1H-Pyrazole-4-carboxylic acid, 1-(2-phenylethyl)-3-(trifluoromethyl)- lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
850008-75-2 |
|---|---|
分子式 |
C13H11F3N2O2 |
分子量 |
284.23 g/mol |
IUPAC 名称 |
1-(2-phenylethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C13H11F3N2O2/c14-13(15,16)11-10(12(19)20)8-18(17-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,19,20) |
InChI 键 |
IUTIVJCXDFWEGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCN2C=C(C(=N2)C(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[2-(4-Chlorobenzene-1-sulfonyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14184427.png)
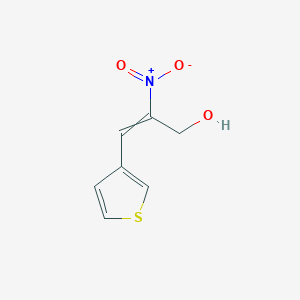
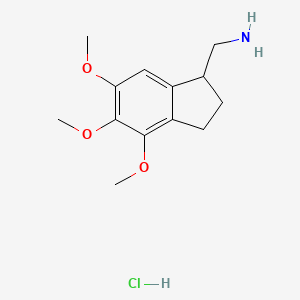

![4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid](/img/structure/B14184463.png)

![3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B14184472.png)
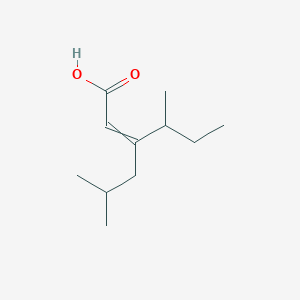
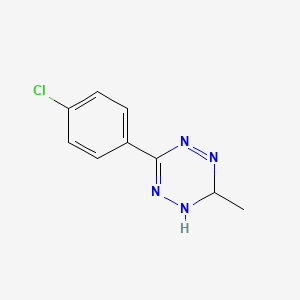
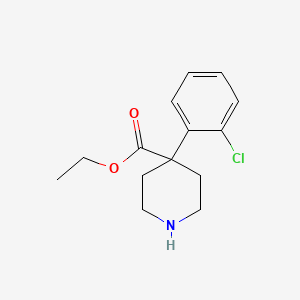
![(6R)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14184480.png)
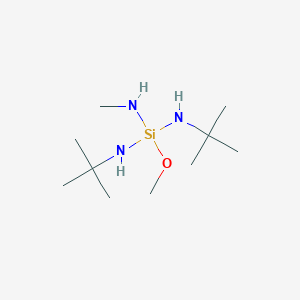
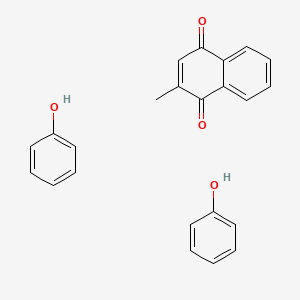
![N,N-Dicyclohexyl-3-[(4-hydroxyphenyl)sulfanyl]propanamide](/img/structure/B14184495.png)
